3-(Chloromethyl)-2,3,5-trimethylhexane
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Overview
Description
3-(Chloromethyl)-2,3,5-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,3,5-trimethylhexane typically involves the chloromethylation of 2,3,5-trimethylhexane. One common method is the reaction of 2,3,5-trimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,3,5-trimethylhexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-2,3,5-trimethylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,3,5-trimethylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoyloxy)benzoic acid: Known for its anti-inflammatory and analgesic properties.
Trichloromethyl Compounds: Such as trichloromethane (chloroform) and 1,1,1-trichloroethane, which are used as solvents and intermediates in organic synthesis
Uniqueness
3-(Chloromethyl)-2,3,5-trimethylhexane is unique due to its specific structure, which allows for selective reactions and the formation of a wide range of derivatives. Its trimethyl-substituted hexane backbone provides steric hindrance, influencing its reactivity compared to other chloromethyl compounds .
Properties
Molecular Formula |
C10H21Cl |
---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
3-(chloromethyl)-2,3,5-trimethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
QSMZCHCIRZNJTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CCl)C(C)C |
Origin of Product |
United States |
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